(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate
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Overview
Description
The compound (4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple stereocenters, an allyl group, and a heptaoxadocosan chain, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the benzofuro[3,2-e]isoquinoline core, the introduction of the heptaoxadocosan chain, and the final oxalate formation. The reaction conditions typically involve:
Formation of the Core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the Heptaoxadocosan Chain: This can be achieved through etherification reactions using appropriate alkyl halides and base catalysts.
Oxalate Formation: The final step involves the reaction of the hydroxyl groups with oxalic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The allyl group can be reduced to form saturated hydrocarbons.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides and bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ether or ester linkages.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound’s potential bioactivity can be studied. It may serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The heptaoxadocosan chain may facilitate membrane penetration, while the benzofuro[3,2-e]isoquinoline core may interact with specific proteins or enzymes. This interaction can modulate biological pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C36H55NO15 |
---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29-,32+,33+,34-;/m1./s1 |
InChI Key |
MNYIRXLCPODKLG-LQDYREGASA-N |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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